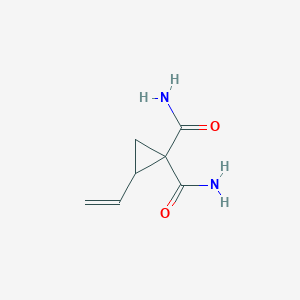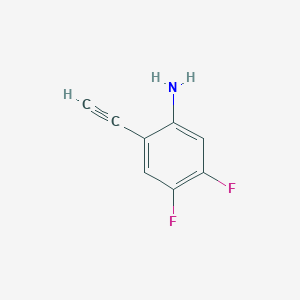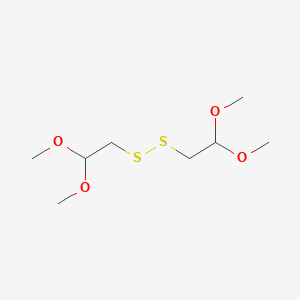
(RS)-2-Chloroacetyltetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-2-Chloroacetyltetrahydrothiophene, commonly known as CTT, is a chemical compound with a molecular formula of C6H9ClOS. It is a heterocyclic organic compound that contains a thiophene ring and a chloroacetyl group. CTT has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of CTT is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. CTT has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell wall synthesis and membrane function.
Biochemical and Physiological Effects:
CTT has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it may cause skin and eye irritation upon contact. In terms of its biochemical and physiological effects, CTT has been shown to have antimicrobial activity against various fungi and bacteria, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTT in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using CTT is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of CTT. One possible direction is the development of new drugs based on its antimicrobial properties. Another direction is the synthesis of new materials and polymers using CTT as a precursor. Additionally, further research is needed to fully understand the mechanism of action of CTT and its potential applications in various fields.
Synthesemethoden
CTT can be synthesized through a multistep process that involves the reaction of 2,5-dimethylthiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified by distillation and recrystallization to obtain pure CTT. This method has been widely used in the synthesis of CTT due to its high yield and purity.
Wissenschaftliche Forschungsanwendungen
CTT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTT has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, CTT has been used as a pesticide due to its ability to inhibit the growth of certain pests. In material science, CTT has been used as a precursor for the synthesis of various polymers and materials.
Eigenschaften
CAS-Nummer |
150398-72-4 |
|---|---|
Molekularformel |
C6H9ClOS |
Molekulargewicht |
164.65 g/mol |
IUPAC-Name |
2-chloro-1-(thiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClOS/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI-Schlüssel |
PKYVQGQRUGBWSU-UHFFFAOYSA-N |
SMILES |
C1CC(SC1)C(=O)CCl |
Kanonische SMILES |
C1CC(SC1)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-(tetrahydro-2-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)
